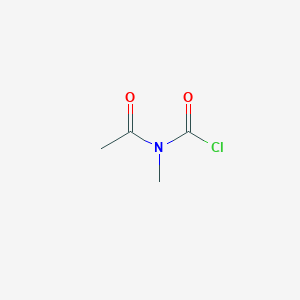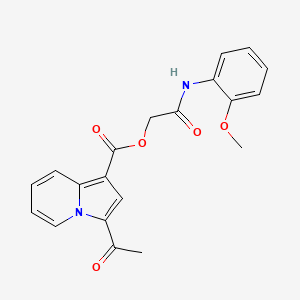
N-acetyl-N-methylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamoyl chlorides, in general, has been studied extensively. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Chemical Reactions Analysis
Carbamoyl chlorides, including N-methylcarbamoyl chloride, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization .Applications De Recherche Scientifique
Biomonitoring and Industrial Exposure
N-acetyl-N-methylcarbamoyl chloride, as a derivative of N,N-dimethylformamide, is significant in biomonitoring. It transforms into N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the human body, which can be measured in urine samples. This measurement is crucial for monitoring industrial exposure to N,N-dimethylformamide, especially since AMCC has a relatively long half-life of about 23 hours. An efficient method using high-performance liquid chromatography (HPLC) has been developed for determining urinary AMCC. This method is valuable for industrial toxicology laboratories, as it doesn't require extensive preparation or sophisticated equipment, making it accessible for monitoring workers' exposure over several workdays (Perbellini et al., 2001).
Chemical Synthesis and Isomerism Studies
This compound has been a subject of theoretical studies, particularly in the context of C-N bond rotation and E-Z isomerism in carbamoyl chlorides. For instance, N-benzyl-N-methylcarbamoyl chlorides with different patterns of substitution in the aromatic ring were investigated using density functional theory (DFT). These studies reveal insights into the global minimum structures and the transition state structures for rotamer interconversion in carbamoyl chlorides. This research contributes to a better understanding of the chemical behavior and potential applications of this compound derivatives (Horwath & Benin, 2008).
Synthesis Methodology
A practical and convenient synthesis process for N-ethyl-N-methylcarbamoyl chloride has been investigated. This process involves the methylation of N-benzylideneethylamine followed by hydrolyzation and neutralization, leading to the formation of N-methylethylamine, which then reacts to produce N-ethyl-N-methylcarbamoyl chloride. This method offers advantages such as milder reaction conditions and higher yield compared to other reported methods, highlighting its potential for efficient synthesis in chemical research (Deng, 2008).
Urinary Metabolite Analysis
The study of methylcarbamoyl mercapturic acid (MCAMA), a urinary metabolite of N,N-dimethylformamide and methyl isocyanate, shows that it can be used to assess exposure to harmful volatile organic compounds. This is particularly important as N,N-dimethylformamide exposure can cause liver damage. The research provides valuable information on the associations of MCAMA concentrations with demographic and environmental factors, contributing to a better understanding of the health impacts of exposure to these compounds (Kenwood et al., 2021).
Propriétés
IUPAC Name |
N-acetyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLLMVSEBKZODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)
![1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2818648.png)



![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)



![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)
![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)